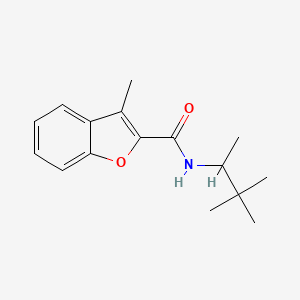![molecular formula C19H19BrN2O2 B4179877 2-bromo-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4179877.png)
2-bromo-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide
Descripción general
Descripción
2-bromo-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide, also known as BPIP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPIP belongs to the class of benzamides and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-bromo-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways. 2-bromo-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide has been found to inhibit the activation of the NLRP3 inflammasome by blocking the interaction between NLRP3 and ASC. 2-bromo-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide has also been found to inhibit the expression of various pro-inflammatory cytokines, including IL-1β and IL-18. Additionally, 2-bromo-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
2-bromo-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activation of the NLRP3 inflammasome, which is involved in the development of various inflammatory diseases. 2-bromo-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 2-bromo-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide has been shown to inhibit the expression of various pro-inflammatory cytokines, including IL-1β and IL-18.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-bromo-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide in lab experiments is its specificity towards the NLRP3 inflammasome. 2-bromo-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide has been found to inhibit the activation of the NLRP3 inflammasome without affecting other inflammasomes. Additionally, 2-bromo-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide has been shown to have low toxicity in vitro and in vivo. One limitation of using 2-bromo-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the research on 2-bromo-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide. One potential direction is the development of 2-bromo-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide analogs with improved solubility and pharmacokinetic properties. Additionally, further studies are needed to elucidate the mechanism of action of 2-bromo-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide and its potential therapeutic applications. 2-bromo-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide could also be investigated for its potential use in combination with other anti-inflammatory or anti-cancer agents. Finally, 2-bromo-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide could be studied for its potential role in the treatment of other diseases, such as fibrosis and autoimmune disorders.
In conclusion, 2-bromo-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. 2-bromo-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide has been found to exhibit anti-inflammatory, anti-tumor, and anti-fibrotic properties. Its mechanism of action involves the inhibition of various signaling pathways, including the NLRP3 inflammasome. 2-bromo-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Aplicaciones Científicas De Investigación
2-bromo-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-fibrotic properties. 2-bromo-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide has also been shown to inhibit the activation of the NLRP3 inflammasome, which is involved in the development of various inflammatory diseases. Additionally, 2-bromo-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.
Propiedades
IUPAC Name |
2-bromo-N-[4-(piperidine-1-carbonyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O2/c20-17-7-3-2-6-16(17)18(23)21-15-10-8-14(9-11-15)19(24)22-12-4-1-5-13-22/h2-3,6-11H,1,4-5,12-13H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDRVUWSPPJIZMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-[4-(piperidine-1-carbonyl)phenyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4,5-dimethyl-3-{[(3-pyridinylmethyl)amino]carbonyl}-2-thienyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B4179800.png)
![N-{4-[(1-adamantylamino)sulfonyl]phenyl}-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4179806.png)
![5-bromo-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-thiophenecarboxamide](/img/structure/B4179813.png)
![N-[4-(1-piperidinylcarbonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4179815.png)

![N-(2-methyl-2H-1,2,3-triazol-4-yl)-2-{3-[2-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}acetamide](/img/structure/B4179833.png)
![5-benzyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxamide](/img/structure/B4179839.png)

![5-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]-3-thiophenecarboxamide](/img/structure/B4179853.png)
![1-(2-chloro-6-fluorobenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4179865.png)
![N-[3-(4-morpholinyl)propyl]-2-(4-nitrophenoxy)propanamide](/img/structure/B4179892.png)


